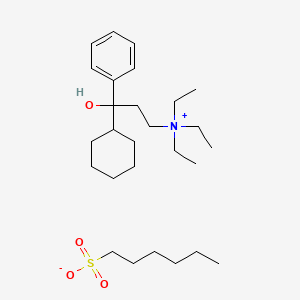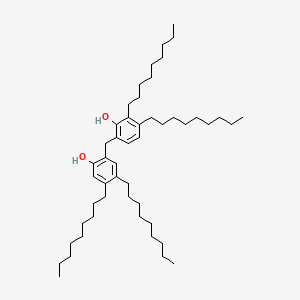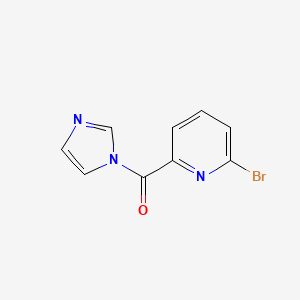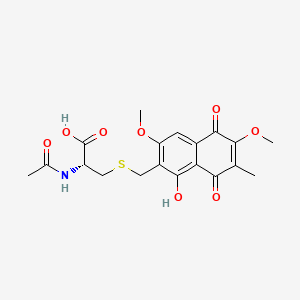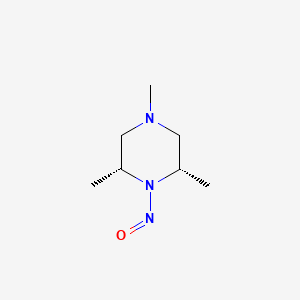
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with morpholine and piperazine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine and piperazine. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with morpholine in the presence of a base such as triethylamine. This step results in the formation of 2-(Morpholin-4-YL)-1,3,5-triazine.
Step 2: The intermediate product is then reacted with piperazine under similar conditions to yield the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazine derivatives with different nucleophiles attached.
Applications De Recherche Scientifique
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-YL)-1,3,5-triazine: Lacks the piperazine group.
4-(Piperazin-1-YL)-1,3,5-triazine: Lacks the morpholine group.
2,4-Diamino-1,3,5-triazine: Contains amino groups instead of morpholine and piperazine.
Uniqueness
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is unique due to the presence of both morpholine and piperazine groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
93058-67-4 |
|---|---|
Formule moléculaire |
C11H18N6O |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
4-(4-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C11H18N6O/c1-3-16(4-2-12-1)10-13-9-14-11(15-10)17-5-7-18-8-6-17/h9,12H,1-8H2 |
Clé InChI |
AVOSVDRFHAWQCC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC(=NC=N2)N3CCOCC3 |
Numéros CAS associés |
93058-67-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





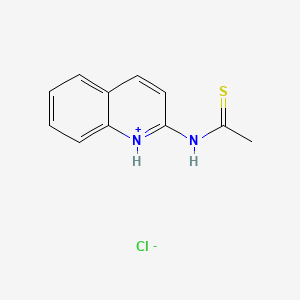
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
